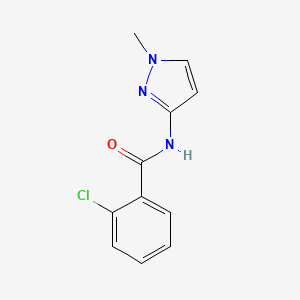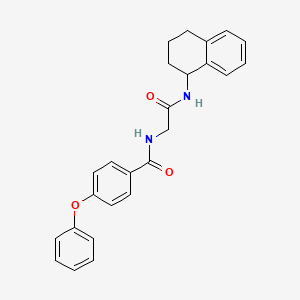![molecular formula C13H16BrNO4 B7535074 N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide](/img/structure/B7535074.png)
N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzodioxole family, which is known for its diverse pharmacological properties. In
Wirkmechanismus
The mechanism of action of N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. Additionally, it may inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide has been shown to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells and inhibit the growth of cancer cells. Additionally, it can reduce inflammation and inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide in lab experiments is its potential as an anticancer agent. It has been shown to have cytotoxic effects on cancer cells and can induce apoptosis. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Another advantage is its potential as an anti-inflammatory agent. It can reduce inflammation and inhibit the production of pro-inflammatory cytokines.
One limitation of using N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide. One area of interest is its potential as an anticancer agent. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo. Additionally, studies are needed to determine the optimal dosing regimen and potential side effects.
Another area of interest is its potential as an anti-inflammatory agent. Further studies are needed to determine its efficacy in animal models of inflammation and to determine the optimal dosing regimen.
Finally, studies are needed to determine the potential for N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide to be used in combination with other anticancer or anti-inflammatory agents. Combination therapies may have synergistic effects and could potentially improve treatment outcomes.
Synthesemethoden
The synthesis of N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide involves a series of chemical reactions. The starting material is 7-bromo-1,3-benzodioxole, which is reacted with methylamine to form N-methyl-7-bromo-1,3-benzodioxole. This compound is then reacted with propyl bromide to form N-methyl-2-propoxy-7-bromo-1,3-benzodioxole. Finally, this compound is reacted with acetic anhydride to yield N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide.
Wissenschaftliche Forschungsanwendungen
N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide has been studied for its potential applications in various fields of scientific research. One of the major areas of interest is its potential as an anticancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Another area of research interest is the potential use of N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4/c1-2-3-17-7-12(16)15-6-9-4-10(14)13-11(5-9)18-8-19-13/h4-5H,2-3,6-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXJQUPDCDBSQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(=O)NCC1=CC2=C(C(=C1)Br)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-methylpyrazol-4-yl)methyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide](/img/structure/B7534998.png)
![[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7534999.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide](/img/structure/B7535003.png)

![4-[2-hydroxy-3-[[2-(1H-indol-3-yl)-2-phenylethyl]amino]propoxy]benzonitrile](/img/structure/B7535028.png)
![1-(2,6-Dimethylmorpholin-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7535029.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]acetamide](/img/structure/B7535035.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 4-methyl-3-morpholin-4-ylsulfonylbenzoate](/img/structure/B7535037.png)
![[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-(4-phenylmethoxyphenyl)methanone](/img/structure/B7535044.png)
![methyl 1-[2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetyl]piperidine-4-carboxylate](/img/structure/B7535052.png)
![N-[2-(3-chloroanilino)-2-oxoethyl]-1-(2-methoxy-5-methylphenyl)-N-methylpyrazole-3-carboxamide](/img/structure/B7535058.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(4-phenylphenyl)acetamide](/img/structure/B7535066.png)
![(5-Fluoro-2-hydroxyphenyl)-[1-(2-hydroxyethyl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]methanone](/img/structure/B7535097.png)